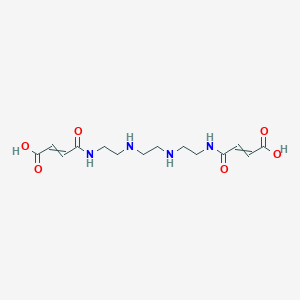![molecular formula C15H23NO3 B14231489 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde CAS No. 820238-36-6](/img/structure/B14231489.png)
2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, a methyl group, and a propoxy group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde typically involves multiple steps. One common method includes the reaction of 2-(Dimethylamino)ethanol with 3-methyl-4-propoxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzoic acid.
Reduction: 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
作用機序
The mechanism by which 2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Shares the dimethylamino and ethoxy groups but lacks the benzaldehyde core.
3-Methyl-4-propoxybenzaldehyde: Contains the benzaldehyde core with methyl and propoxy groups but lacks the dimethylamino and ethoxy groups.
Uniqueness
2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
820238-36-6 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde |
InChI |
InChI=1S/C15H23NO3/c1-5-9-18-14-7-6-13(11-17)15(12(14)2)19-10-8-16(3)4/h6-7,11H,5,8-10H2,1-4H3 |
InChIキー |
GJUFTQRKMNKIQM-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCN(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


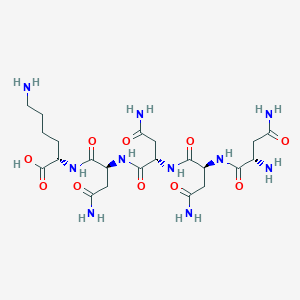


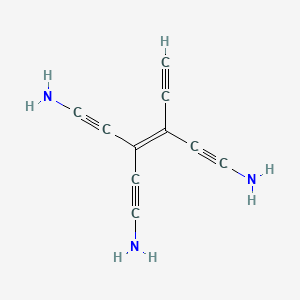
![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
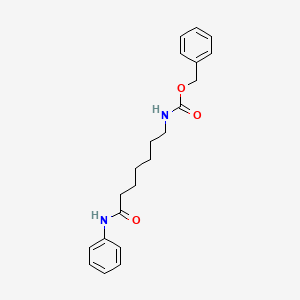
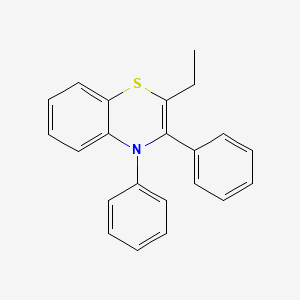
![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
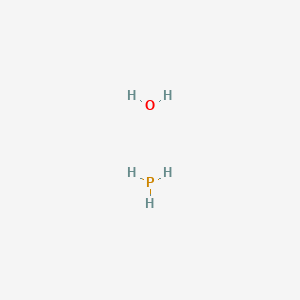
![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

